(-)-Coniine

Beschreibung

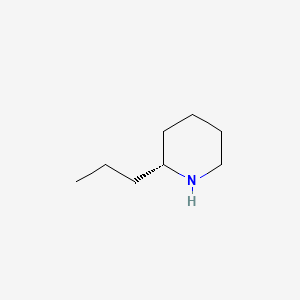

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNUANOUGZGEPO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301019378 | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

133 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.844-0.848 @ 20 °C/4 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | Coniine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

5985-99-9, 458-88-8 | |

| Record name | (2R)-2-Propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5985-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-propyl-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301019378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coniine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKK1SI92BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

SOLIDIFIES AROUND -2 °C | |

| Record name | CONIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

I Will Now Construct the Outline Based on These Categories and the Information Gleaned from the Search Results, Ensuring Compliance with All Constraints.1. Historical and Scientific Milestones of Coniine Research

Discovery and Initial Isolation from Conium maculatum L.

(-)-Coniine is an alkaloid naturally present in several plant species, most famously in poison hemlock (Conium maculatum L.), but also in the yellow pitcher plant (Sarracenia flava) and fool's parsley (Aethusa cynapium). wikipedia.orgslideshare.net The toxic properties of poison hemlock have been known since antiquity, most notably as the agent of execution for the Greek philosopher Socrates in 399 BC. vtt.fitaylorandfrancis.com However, the scientific investigation into its toxic principle began much later. The first isolation of the active compound, coniine, was achieved in 1826 by the German chemist Giseke. nih.gov This marked the first time the potent neurotoxin was separated from its natural plant source, making it available for chemical study.

Pioneering Structural Elucidation Efforts

Following its isolation, the next major challenge was to determine the chemical structure of coniine. This task was undertaken by the influential German chemist August Wilhelm von Hofmann. Through a series of meticulous chemical degradations and reactions, Hofmann was able to piece together the molecular architecture of coniine, ultimately establishing its structure in 1881. vtt.finih.gov

Hofmann's key experiments included:

Molecular Formula Determination: Initial analysis established the molecular formula of coniine as C₈H₁₇N. slideshare.netslideshare.net

Reaction with Zinc Dust: Distillation of coniine over zinc dust resulted in its dehydrogenation to form a new compound named conyrine (C₈H₁₁N). youtube.com

Oxidation of Conyrine: Further oxidation of conyrine with potassium permanganate (B83412) yielded pyridine-2-carboxylic acid. youtube.com This was a critical finding, as it proved that coniine possessed a pyridine (B92270) ring that was saturated in the original molecule, indicating a piperidine (B6355638) core structure. youtube.com

Side Chain Identification: To determine the nature of the remaining C₃H₇ side chain, Hofmann subjected coniine to heating with hydroiodic acid at 300°C, which produced n-octane. slideshare.netyoutube.com This result demonstrated that the three-carbon side chain was a linear propyl group, not an isopropyl group, and that it was attached to the piperidine ring.

Based on this evidence, Hofmann correctly proposed the structure of coniine as 2-propylpiperidine. slideshare.net This achievement was a landmark in the study of alkaloids, making coniine the first member of this important class of natural products to have its chemical structure fully resolved. vtt.finih.gov

Landmark Total Synthesis Achievements

The structural elucidation by Hofmann set the stage for one of the most significant milestones in the history of organic chemistry: the total synthesis of coniine.

In 1886, just five years after its structure was confirmed, German chemist Albert Ladenburg accomplished the first total synthesis of an alkaloid by successfully preparing coniine in the laboratory. nih.govwikiwand.comresearchgate.net This was a monumental achievement that shattered the prevailing theory of vitalism, which held that organic compounds found in living organisms could only be produced by a "vital force" and not by artificial means. Ladenburg's work provided definitive proof that natural products were subject to the same chemical principles as other compounds and could be constructed from simpler starting materials. vtt.firesearchgate.net

Ladenburg's synthesis was a multi-step process that began with a common laboratory chemical:

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | N-methylpyridine iodide | Heat (250-300°C) | 2-Methylpyridine (B31789) (α-picoline) |

| 2 | 2-Methylpyridine | Acetaldehyde (B116499) (as paraldehyde), ZnCl₂ | 2-Propenylpyridine |

| 3 | 2-Propenylpyridine | Sodium (Na) in ethanol (B145695) | (±)-Coniine (racemic mixture) |

Table 1: Key steps in Ladenburg's 1886 synthesis of (±)-coniine. wikipedia.orgwikiwand.combris.ac.ukyoutube.com

The final product was a racemic mixture, containing equal amounts of the (R)-(-) and (S)-(+) enantiomers. Ladenburg completed his historic achievement by separating these enantiomers through fractional crystallization using (+)-tartaric acid, ultimately yielding the enantiopure forms of coniine. wikipedia.orgwikiwand.com

While Ladenburg's synthesis was historically paramount, it suffered from poor yields. wikipedia.org This prompted other chemists to develop more efficient routes. In 1907, a new synthesis was proposed that offered a better yield. wikipedia.org Another notable early contribution came from Bergmann in 1932, who developed a different synthetic pathway also starting from 2-methylpyridine. slideshare.netbris.ac.uk In Bergmann's approach, 2-methylpyridine was treated with phenyl lithium to form an alkyl lithium compound, which then underwent nucleophilic substitution with bromoethane, followed by reduction with sodium in ethanol to yield coniine. slideshare.netbris.ac.uk

Significance in Alkaloid Chemistry and Natural Product Synthesis

The research milestones associated with coniine hold a profound significance in the field of chemistry. It holds two distinct historical records: it was the first alkaloid to have its structure established (1881) and the first to be chemically synthesized (1886). vtt.finih.govresearchgate.netresearchgate.net

The successful synthesis by Ladenburg was a turning point. It demonstrated that complex, biologically active molecules could be constructed in the laboratory, a feat previously thought impossible. researchgate.net This accomplishment effectively laid the groundwork for the entire field of natural product total synthesis. researchgate.netresearchgate.net The synthesis of coniine served as a crucial proof-of-concept, inspiring generations of chemists to tackle the synthesis of increasingly complex natural products, leading to major advances in synthetic methodology and our understanding of molecular structure and reactivity.

Key Milestones in this compound Research

| Year | Scientist(s) | Milestone | Significance |

| 1826 | Giseke | First isolation of coniine from Conium maculatum. nih.gov | Made the pure alkaloid available for scientific investigation. |

| 1881 | A. W. von Hofmann | Complete structural elucidation of coniine as 2-propylpiperidine. vtt.finih.gov | First alkaloid to have its chemical structure fully determined. |

| 1886 | A. Ladenburg | First total synthesis of (±)-coniine and subsequent resolution. wikiwand.comresearchgate.netresearchgate.net | First synthesis of an alkaloid; disproved vitalism and launched the field of natural product synthesis. |

| 1932 | Bergmann, et al. | Development of an alternative synthesis route. slideshare.netbris.ac.uk | Contributed to the growing body of synthetic methods for piperidine alkaloids. |

Natural Occurrence and Distribution of Coniine

Primary Botanical Sources

The distribution of (-)-Coniine in the plant kingdom is sporadic, appearing in phylogenetically distant dicotyledonous and monocotyledonous plants. nih.govscholars.direct

Conium maculatum, commonly known as poison hemlock, is a highly poisonous biennial herbaceous plant in the carrot family, Apiaceae. wikipedia.orginvasiveplantatlas.org Native to Europe, North Africa, and Western Asia, it is the most well-known source of coniine. wikipedia.orgwikipedia.org All parts of the plant contain a mixture of piperidine (B6355638) alkaloids, with this compound being a major component, particularly in the mature fruits. nih.govwikipedia.orgnih.gov

The concentration and composition of alkaloids in C. maculatum are subject to significant variation based on the plant's age, variety, and prevailing ecological conditions. wikipedia.orgnih.gov Research indicates that γ-coniceine is the predominant alkaloid during vegetative growth and in the flower buds, which is then converted to coniine and N-methylconiine as the fruit develops and matures. nih.govwikipedia.orginvasive.org The total alkaloid content can be as high as 2% in the leaves and unripe fruits. researchgate.net Environmental factors also play a role; plants grown in sunny conditions can have double the poison content of those grown in wet and cloudy areas. wikipedia.org

| Alkaloid | Notes |

|---|---|

| This compound | A principal alkaloid, especially in mature fruits. invasive.org |

| γ-Coniceine | Precursor to other hemlock alkaloids; dominant in vegetative stages. wikipedia.orgnih.gov |

| N-methylconiine | Increases with maturity, predominant in fruits. invasive.org |

| Conhydrine | One of the five main alkaloids present. wikipedia.orgnih.gov |

| Pseudoconhydrine (B1209237) | One of the five main alkaloids present. wikipedia.orgnih.gov |

This compound has been identified in several species of the carnivorous pitcher plant genus Sarracenia, which is native to the New World. nih.govnih.gov The yellow pitcher plant, Sarracenia flava, endemic to the southeastern United States, is a notable source. wikipedia.orgalchetron.com In these insectivorous plants, coniine is believed to play a role in trapping prey; the plant uses a mixture of sugar and coniine to attract and poison insects, causing them to fall into the digestive tube of the pitcher. wikipedia.orgalchetron.com

While first identified in S. flava, more sensitive detection methods have confirmed the presence of coniine in at least eight Sarracenia species, demonstrating it is more widespread within the genus than initially believed. nih.gov Other species found to contain coniine include S. alata, S. leucophylla, S. minor, S. oreophila, S. psittacina, S. purpurea, and S. rubra. nih.gov In all studied cases, coniine is present in low amounts. nih.gov

The presence of hemlock alkaloids, including coniine, has been confirmed in a limited number of species within the genus Aloe (family Xanthorrhoeaceae). nih.govscholars.directnih.gov This discovery is noteworthy as aloes are monocots, phylogenetically distant from Conium and Sarracenia. nih.gov To date, twelve Aloe species have been reported to contain these piperidine alkaloids. scholars.direct

Specific research has identified coniine in the leaves of Aloe viguieri. scholars.directthieme-connect.com Studies on in vitro cultivated plants have also detected coniine in the leaves and roots of A. viguieri, the leaves of A. globuligemma, and in trace amounts in the roots of A. gariepensis. scholars.direct These findings highlight the specific and restricted distribution of these alkaloids within the large Aloe genus. thieme-connect.com

Aethusa cynapium, also known as fool's parsley, is another poisonous plant in the Apiaceae family that has been reported to contain coniine or a closely related alkaloid. nih.govwikipedia.orgalchetron.com Some sources suggest that the primary toxic compound in fool's parsley is a polyacetylene called aethusin (B1236837) (or cynapine), which is structurally different from coniine. nih.govresearchgate.net However, the presence of coniine itself in A. cynapium is also cited in multiple studies. wikipedia.orgalchetron.comepfl.ch

Presence in Other Biological Systems

The occurrence of this compound is predominantly documented in the plant kingdom. wikipedia.org While the primary focus of research has been on botanical sources, some related simple piperidine alkaloids have been identified in other biological systems. For instance, 2-n-Pentyl-3,4,5,6-tetrahydropyridine, an alkaloid also found in poison hemlock, has been identified in fire ant (Solenopsis) species. nih.gov

Geographical and Environmental Distribution

The geographical distribution of this compound is directly linked to the distribution of its botanical sources. Conium maculatum is native to temperate regions of Europe, Central Asia, the Mediterranean region, and North Africa. wikipedia.orgwikipedia.orgcabidigitallibrary.org However, it has been widely introduced and naturalized in many other parts of the world, including North and South America, Asia, Australia, and New Zealand. wikipedia.orgcabidigitallibrary.org It is often considered an invasive weed, capable of rapidly colonizing disturbed habitats. wikipedia.orginvasiveplantatlas.org The plant thrives in poorly drained, moist soils, and is commonly found near streams, ditches, roadsides, and on the edges of cultivated fields. wikipedia.org

The genus Sarracenia is endemic to North America, primarily in the southeastern United States. nih.govwikipedia.org Aloe species are primarily native to Africa, especially Southern Africa and the Arabian Peninsula. scholars.directwikipedia.org The environmental conditions, such as temperature, moisture, and sun exposure, can influence the production and concentration of alkaloids like coniine within these plants. nih.govwikipedia.org For example, in C. maculatum, γ-coniceine is the dominant alkaloid during the rainy season, while coniine levels are higher in the dry season. nih.gov

| Plant Species | Native Range | Naturalized/Introduced Range |

|---|---|---|

| Conium maculatum | Europe, Western Asia, North Africa. wikipedia.org | North America, South America, Australia, New Zealand, China. wikipedia.orgcabidigitallibrary.org |

| Sarracenia Species | North America (primarily southeastern United States). nih.govwikipedia.org | Not widely naturalized elsewhere. |

| Aloe Species | Africa (especially Southern Africa), Arabian Peninsula. scholars.direct | Cultivated worldwide in suitable climates. |

| Aethusa cynapium | Europe, Western Asia, northwest Africa. | Introduced to North America and other temperate regions. |

Chemical Synthesis Methodologies for Coniine

Evolution of Total Synthesis Strategies

The journey to synthesize (-)-coniine began with Ladenburg's landmark total synthesis in 1886, which marked the first synthesis of an alkaloid. wikipedia.orgchemeurope.com This initial approach was racemic, producing a mixture of both enantiomers. Over the decades, synthetic strategies have evolved significantly, driven by the need for enantiomerically pure this compound to study its specific biological activity. This evolution has seen a shift from classical resolution methods to the development of sophisticated asymmetric and stereoselective syntheses. These modern approaches aim to control the stereochemistry at the C-2 position of the piperidine (B6355638) ring from the outset, thus avoiding the separation of enantiomers at a later stage. researchgate.netresearchgate.net The development of new reagents and catalytic systems has been instrumental in this progress, enabling more efficient and elegant constructions of the chiral piperidine core. researchgate.netacs.org

Racemic Synthesis Approaches

The first synthesis of coniine by Ladenburg in 1886 was a racemic synthesis. wikipedia.orgchemeurope.comyoutube.com The process began with the heating of N-methylpyridine iodide to yield 2-methylpyridine (B31789). wikipedia.orgyoutube.com This was followed by a Knoevenagel condensation with acetaldehyde (B116499) to produce 2-propenylpyridine. wikipedia.orgchemeurope.com Finally, reduction of the double bond and the pyridine (B92270) ring using sodium in ethanol (B145695) afforded racemic (±)-coniine. wikipedia.orgchemeurope.comyoutube.com The enantiomers were then separated by fractional crystallization using (+)-tartaric acid. wikipedia.orgchemeurope.com

Another notable racemic synthesis was developed by Bergmann in 1932. youtube.com This method involved the treatment of 2-methylpyridine with phenyllithium (B1222949) to generate a carbanion, which then reacted with ethyl bromide to form 2-propylpyridine. Subsequent reduction with sodium and ethanol yielded racemic coniine. youtube.com These early methods, while historically significant, are less efficient than modern asymmetric syntheses as they produce an equimolar mixture of both the desired this compound and its enantiomer, (+)-coniine, requiring a resolution step that halves the maximum possible yield of the target molecule.

Asymmetric and Stereoselective Total Syntheses

The demand for enantiomerically pure this compound has spurred the development of numerous asymmetric and stereoselective total syntheses. These methods are designed to create the chiral center at the C-2 position with a high degree of stereocontrol, thus providing direct access to the desired enantiomer.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods have been effectively employed in the synthesis of this compound. researchgate.net These strategies involve the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic intermediate. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. For example, the CNRS reagent, 2-cyano-6-phenyloxazolopiperidine, developed by Husson and colleagues, has proven to be a valuable chiral auxiliary for the asymmetric synthesis of various cyclic alkaloids, including coniine. acs.org Another approach utilizes the diastereoselective addition of allyllithium to chiral SAMP hydrazones, followed by N-acylation. acs.orgnih.gov The resulting diolefinic hydrazides can then be converted into the piperidine alkaloid (S)-(+)-coniine. acs.orgnih.gov The choice of the chiral auxiliary is crucial, with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries allowing for access to either enantiomer of the target alkaloid. sciforum.net

Chiral Catalyst-Mediated Reactions

The use of chiral catalysts represents a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically enriched product. Several catalytic methods have been successfully applied to the synthesis of this compound.

Maruoka Asymmetric Allylation: This method has been utilized in the stereoselective total synthesis of (+)-coniine. researchgate.netmolaid.com The key step involves the asymmetric allylation of an aldehyde, catalyzed by a chiral titanium complex, to establish the stereocenter. researchgate.netmdpi.com This reaction has been a cornerstone in synthetic sequences that also incorporate ring-closing metathesis to construct the piperidine ring. researchgate.netresearchgate.net

Organocatalytic Aza-Michael Reaction: A highly enantioselective intramolecular aza-Michael reaction, catalyzed by a prolinol derivative, has been developed for the synthesis of piperidine alkaloids, including (+)-coniine. globalauthorid.comacs.orgmdpi.com This reaction involves the cyclization of a carbamate (B1207046) bearing a remote α,β-unsaturated aldehyde, proceeding with excellent enantioselectivity to form the six-membered heterocyclic ring. acs.org

Pd-Catalyzed Chirality Transfer: An efficient method for the synthesis of 2-substituted piperidines involves a Palladium(II)-catalyzed 1,3-chirality transfer reaction. acs.orgnih.gov This reaction stereospecifically converts an enantiomerically pure ζ-amino allylic alcohol into the corresponding piperidine. acs.orgnih.gov For instance, the synthesis of (S)-(+)- and (R)-(-)-coniine has been achieved in just three steps from the respective optically pure allylic alcohols. acs.orgnih.gov The catalyst, PdCl2(CH3CN)2, has been found to be optimal for this transformation. acs.orgnih.gov

Ring-Closing Metathesis (RCM) in Piperidine Core Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the piperidine ring in the synthesis of this compound. researchgate.netacs.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, facilitates the formation of cyclic olefins from acyclic dienes. nih.govthieme-connect.com In the context of coniine synthesis, a common strategy involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester or amide, followed by RCM to form a cyclic β-amino ester or amide. thieme-connect.com This intermediate can then be converted to this compound. nih.govthieme-connect.com For example, a five-step asymmetric synthesis of (S)-(+)-coniine has been developed utilizing a hydrazone addition-RCM protocol. nih.govacs.org

Aza-Prins Cyclization Strategies

The aza-Prins cyclization offers another effective route for the construction of the piperidine core in coniine synthesis. researchgate.netresearchgate.netthieme-connect.com This reaction involves the cyclization of a γ,δ-unsaturated amine or sulfonamide with an aldehyde, often promoted by a Lewis acid such as an iron(III) halide. researchgate.netresearchgate.net The process generates a γ-unsaturated-iminium ion, which then undergoes nucleophilic attack by the unsaturated carbon-carbon bond to form the six-membered azacycle. researchgate.net This methodology has been successfully applied to a short synthesis of the alkaloid coniine. researchgate.netresearchgate.net

Key Synthetic Transformations and Methodological Advancements in this compound Synthesis

The synthesis of coniine, including its naturally occurring (-)-enantiomer, has been achieved through various chemical reactions. nih.gov These methods have evolved from classical approaches to modern, highly selective catalytic processes. Key strategies include Mannich-type reactions, Michael additions, iminium ion cyclizations, Diels-Alder reactions, intramolecular bond formations, and reductive aminations. nih.govmdpi.comresearchgate.net

Mannich-type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a powerful tool for constructing the piperidine skeleton of coniine. A vinylogous variation of this reaction, the Vinylogous Mannich Reaction (VMMR), is particularly relevant as it allows for the synthesis of δ-amino-α,β-unsaturated carbonyl compounds, which are valuable precursors to alkaloids. nih.gov

An enantioselective synthesis of (+)-coniine was developed by Itoh et al. utilizing a proline-catalyzed Mannich reaction. crossref.org This approach highlights the utility of organocatalysis in establishing the critical stereocenter of the molecule. Similarly, Schneider and coworkers have demonstrated the application of Brønsted acid organocatalysts in asymmetric vinylogous Mukaiyama-Mannich reactions to access key intermediates for the synthesis of alkaloids like (R)-coniine. nih.gov

Table 1: Examples of Mannich-type Reactions in Coniine Synthesis

| Reaction Type | Catalyst/Promoter | Key Reactants | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Proline-Catalyzed Mannich Reaction | L-Proline | Aldehyde, Amine, Ketone | (+)-Coniine precursor | Not specified | crossref.org |

| Vinylogous Mukaiyama-Mannich | Chiral Brønsted Acid | Silyl-protected dienolate, Imine | (R)-Coniine precursor | High | nih.gov |

Michael Additions

Michael additions, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, have been employed in several syntheses of coniine. nih.gov One strategy involves the Michael addition of an enolate to acrylonitrile, followed by a series of transformations including cyclization and reduction to yield the target molecule. brainly.comchegg.com

The aza-Michael reaction, where a nitrogen nucleophile is used, offers a more direct route to the piperidine ring. An organocatalyzed intramolecular aza-Michael reaction has been successfully applied to the enantioselective synthesis of (+)-coniine. capes.gov.br Another approach utilizes a tandem aza-Michael addition-elimination sequence starting from a chiral auxiliary-derived imine, leading to the formation of the coniine alkaloid. ntu.edu.sg

Table 2: Michael Addition Strategies for Coniine Synthesis

| Reaction Type | Nucleophile | Acceptor | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Michael Addition | Ethyl 3-oxohexanoate (B1246410) enolate | Acrylonitrile | Forms oxonitrile intermediate | (±)-Coniine | brainly.comchegg.com |

| Intramolecular aza-Michael | Amine | α,β-Unsaturated ester | Organocatalyzed cyclization | (+)-Coniine | capes.gov.br |

| Tandem aza-Michael/Elimination | Imine/Enol ether adduct | N/A (Internal) | Lewis acid-mediated cyclization | (±)-Coniine | ntu.edu.sg |

Iminium Ion Cyclization

The cyclization of iminium ions is a powerful strategy for the construction of nitrogen-containing heterocyclic rings. nih.govmdpi.com This method has been applied to the enantioselective total synthesis of various alkaloids. In the context of coniine, an intramolecular iminium ion cyclization can be employed as the key ring-forming step. For instance, the synthesis of the macrocyclic alkaloid (-)-oncinotine utilized an intramolecular iminium ion cyclization starting from a chiral piperidineacetaldehyde derivative, demonstrating the power of this method for creating complex nitrogen heterocycles. capes.gov.br A similar principle can be applied to generate the simpler piperidine ring of coniine from an appropriately substituted acyclic precursor containing an amine and a carbonyl or its equivalent, which cyclizes under acidic conditions. capes.gov.br

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant, the aza-Diels-Alder reaction, provide a convergent and stereocontrolled route to the piperidine core of coniine. nih.govwikipedia.org A notable historical example is the synthesis by Diels and Alder, which involved an adduct of pyridine and dimethyl acetylenedicarboxylate (B1228247) that was subsequently transformed into coniine. wikipedia.org

More modern approaches utilize asymmetric catalysis. For example, a formal synthesis of (S)-coniine was achieved using a catalytic asymmetric aza-Diels-Alder reaction between a hydrazone and Danishefsky's diene, catalyzed by a chiral zirconium complex. middlebury.edu Another strategy involves the hetero-Diels-Alder reaction of imines with Danishefsky's diene, followed by further transformations to afford the final product. researchgate.net

Table 3: Diels-Alder Approaches to the Coniine Skeleton

| Reaction Type | Diene | Dienophile | Catalyst/Conditions | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Diels-Alder | Pyridine (as part of adduct) | Dimethyl acetylenedicarboxylate | Heat, then oxidation/hydrolysis | Trimethyl indolizine-tricarboxylate | wikipedia.org |

| Asymmetric Aza-Diels-Alder | Danishefsky's diene | Hydrazone | Chiral Zirconium complex | 2,3-Dihydro-4-pyridone derivative | middlebury.edu |

| Hetero-Diels-Alder | Danishefsky's diene | Imine | Lewis Acid | Dihydropyridone | researchgate.net |

Intramolecular N-C and C-C Bond Formations

The formation of the piperidine ring through intramolecular bond formations is a common theme in coniine synthesis. nih.govmdpi.com These cyclization reactions can involve the formation of either a nitrogen-carbon (N-C) or a carbon-carbon (C-C) bond as the key ring-closing step.

An example of an intramolecular N-C bond formation is the organocatalytic intramolecular aza-Michael reaction, which has been used in a concise synthesis of (+)-coniine. capes.gov.br This reaction creates the N-C bond that closes the piperidine ring in a highly enantioselective manner. Other strategies rely on cyclizations that form a C-C bond to construct the heterocyclic system, often building upon a pre-existing nitrogen-containing fragment. The development of automated synthesis platforms capable of iterative N-C and C-C bond formation represents a significant advancement, expanding the toolkit for assembling complex molecules like alkaloids. nih.gov

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and has been effectively used to synthesize the piperidine ring of coniine. sioc-journal.cnresearchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

An enantioselective synthesis of (+)-coniine was achieved using an intramolecular reductive amination of a δ-amino ketone as the key step to construct the chiral piperidine ring. sioc-journal.cn Another powerful variant is the one-pot reductive alkylation of lactams. This method involves the activation of a lactam, followed by the addition of a Grignard reagent and subsequent reduction, providing direct access to α-alkylated piperidines like (±)-coniine. researchgate.netfrontiersin.org

Table 4: Reductive Amination in Coniine Synthesis

| Reaction Type | Key Precursor | Reducing Agent / Conditions | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| Intramolecular Reductive Amination | Chiral δ-hydroxy ester (converted to amino-ketone) | Not specified | Kinetic resolution via asymmetric hydrogenation | (+)-Coniine | sioc-journal.cn |

| Reductive Alkylation of Lactam | Piperidone (lactam) | Grignard reagent, then reduction | One-pot amide activation and alkylation | (±)-Coniine | researchgate.net |

| Reductive Amination/Cyclization | Propargylic amine with ketal | H₂ / Acidic conditions | Tandem deprotection, reduction, and cyclization | (±)-Coniine | frontiersin.org |

Homologation of Chiral Precursors

The synthesis of this compound through the homologation of chiral precursors represents a significant strategy that leverages the existing stereochemistry of readily available molecules. This approach involves the extension of a carbon chain from a chiral starting material, thereby constructing the characteristic n-propyl side chain of the coniine molecule while preserving the crucial stereocenter. Various methodologies have been developed to achieve this transformation, including the use of Wittig reagents, the functionalization of pipecolic acid derivatives, and the ring-opening of activated heterocyclic intermediates.

One prominent method involves the homologation of N-protected pipecolic acid. In a representative synthesis, commercially available N-(Boc)-S-pipecolic acid serves as the chiral precursor. The synthetic sequence commences with the reduction of the carboxylic acid functionality to a primary alcohol. This alcohol is then oxidized to the corresponding aldehyde, N-Boc-(S)-2-formylpiperidine. The crucial homologation step is subsequently achieved via a Wittig reaction, where the aldehyde is treated with a phosphorus ylide to introduce the remaining two carbons of the n-propyl side chain. The resulting alkene is then hydrogenated to yield N-Boc-(-)-coniine, which can be deprotected to afford the final natural product. mdpi.comresearchgate.net

Another effective homologation strategy employs a Wittig reaction on a chiral aldehyde precursor. For instance, enantiopure (S)-2-formylpiperidine derivatives can be subjected to a Wittig reaction to elongate the side chain. mdpi.comresearchgate.net The success of this step is highly dependent on the choice of the Wittig reagent and reaction conditions to ensure efficient conversion and avoid side reactions. Subsequent reduction of the newly formed double bond furnishes the saturated n-propyl group of this compound.

A distinct approach, developed by Eskici and coworkers, utilizes L-norvaline as the chiral starting material in a formal synthesis of (S)-coniine. kcl.ac.uk In this multi-step sequence, an L-norvaline-derived β-amino alcohol is first converted into a cyclic sulfamidate. This activated intermediate then undergoes a nucleophilic attack by lithium acetylide, which acts as a two-carbon homologating agent. The resulting orthoester intermediate is subsequently hydrolyzed under acidic conditions to yield a δ-amino ester, a key precursor that can be further elaborated to this compound. kcl.ac.uk

Furthermore, Grignard reagents have been employed in the homologation of chiral 1,3-oxazolidine derivatives. In one such synthesis, a 1,3-oxazolidine, prepared from (R)-(-)-2-phenylglycinol and butyraldehyde, reacts with the Grignard reagent derived from 2-(3-chloropropyl)-1,3-dioxolane. This reaction proceeds with high diastereoselectivity to furnish a chiral amine with an extended carbon chain, which serves as a precursor for the subsequent cyclization and formation of the piperidine ring of this compound. clockss.org

| Homologation Method | Chiral Precursor | Homologation Reagent/Sequence | Key Intermediate | Reported Diastereoselectivity/Yield | Reference |

| Pipecolic Acid Homologation | N-(Boc)-S-pipecolic acid | 1. Carboxyl reduction 2. Swern oxidation 3. Wittig olefination 4. Hydrogenation | N-Boc-(S)-2-formylpiperidine | Not specified in abstracts | mdpi.comresearchgate.net |

| Wittig Homologation | Enantiopure (S)-2-formylpiperidine derivative | Wittig reagent (e.g., from an ethylphosphonium salt) | Alkene precursor to this compound | Not specified in abstracts | mdpi.comresearchgate.net |

| Eskici's Cyclic Sulfamidate Method | L-norvaline | 1. Formation of a cyclic sulfamidate 2. Reaction with lithium acetylide | δ-amino ester | Not specified in abstracts | kcl.ac.uk |

| Grignard Reaction on 1,3-Oxazolidine | (R)-(-)-2-Phenylglycinol derived 1,3-oxazolidine | 2-(3-chloropropyl)-1,3-dioxolane Grignard reagent | Chiral amine with extended side chain | 93:7 diastereomeric ratio for the adducts | clockss.org |

Pharmacological Research and Molecular Mechanism of Action of Coniine

Molecular Target Identification: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(-)-Coniine, a toxic piperidine (B6355638) alkaloid, primarily exerts its pharmacological effects by targeting nicotinic acetylcholine receptors (nAChRs). ncats.ionih.govresearchgate.netncats.iowikipedia.org These receptors are ligand-gated ion channels crucial for signal transmission at the neuromuscular junction and within the central and peripheral nervous systems. wikipedia.orgwikipedia.org The interaction of this compound with nAChRs leads to a cascade of physiological responses, culminating in the compound's characteristic toxicity.

nAChRs are complex proteins composed of five subunits arranged around a central ion channel. wikipedia.orgsigmaaldrich.comfrontiersin.org The specific combination of these subunits (e.g., α, β, γ, δ, ε) determines the receptor's pharmacological properties and its location in the body. wikipedia.orgsigmaaldrich.com For instance, muscle-type nAChRs, found at the neuromuscular junction, have a different subunit composition than neuronal nAChRs found in the brain and autonomic ganglia. wikipedia.orgsigmaaldrich.com this compound has been shown to act on both muscle-type and neuronal nAChRs. ncats.ioncats.io

The identification of nAChRs as the molecular target for this compound stems from various experimental observations. Studies have demonstrated that this compound can elicit electrical changes in cells known to express nAChRs, such as TE-671 cells, which express human fetal muscle-type nicotinic receptors. nih.govresearchgate.netncats.io Furthermore, the effects of this compound can be blocked by known nAChR antagonists, providing direct evidence for a receptor-mediated mechanism of action. researchgate.net

Ligand-Receptor Binding Characteristics

The interaction between this compound and nAChRs is characterized by its binding to the receptor, which initiates a physiological response. While detailed crystallographic data of coniine bound to nAChRs is limited, functional studies provide insights into its binding characteristics. This compound acts as an agonist at nAChRs, meaning it binds to the receptor and activates it, mimicking the effect of the endogenous neurotransmitter, acetylcholine. ncats.ioncats.iomedchemexpress.com

The binding of agonists like acetylcholine and this compound occurs at the interface between two of the receptor's subunits. wikipedia.orgwikipedia.org In heteromeric receptors, which are composed of different types of subunits, the binding site is typically located at the interface of an α subunit and an adjacent non-α subunit. wikipedia.orgfrontiersin.org Homomeric receptors, composed of identical subunits (like the α7 nAChR), have binding sites at the interface between two adjacent α subunits. wikipedia.orgfrontiersin.org To activate the receptor and open the ion channel, it is generally believed that two agonist molecules must bind to the receptor. wikipedia.orgwikipedia.org

The affinity of this compound for different nAChR subtypes can vary. Studies comparing the potency of various nAChR agonists on the muscle receptor subtype (α1)2β1δγ have shown that coniine has a lower efficacy compared to other agonists like anatoxin and acetylcholine. wikipedia.org This suggests that while it does bind and activate the receptor, its interaction may be less efficient than that of other compounds.

Mechanisms of Action at the Receptor Level

Initial Stimulation and Subsequent Antagonism/Desensitization of nAChRs

The action of this compound at the nAChR is biphasic, characterized by an initial stimulation followed by a period of antagonism or desensitization. ncats.ionih.govresearchgate.net Upon binding to the nAChR, this compound initially acts as an agonist, causing the ion channel to open and leading to a depolarization of the cell membrane. wikipedia.org This initial stimulation is responsible for the early excitatory signs of coniine poisoning.

However, with continued or high-concentration exposure, the nAChRs become desensitized. nih.govresearchgate.net Desensitization is a process where the receptor, despite the continued presence of the agonist, transitions to a closed, non-functional state. mdpi.com This effectively blocks further stimulation and leads to a state of functional antagonism. nih.govresearchgate.net This prolonged desensitization results in a neuromuscular blockade, leading to muscle weakness and paralysis, which is a hallmark of coniine toxicity. nih.gov The teratogenic (birth defect-causing) effects of coniine are also thought to be related to its ability to first activate and then desensitize fetal nAChRs, leading to an inhibition of fetal movement. nih.gov

Comparative Effects on Receptor Subtypes

The pharmacological effects of this compound can differ depending on the specific nAChR subtype it interacts with. nAChRs are a diverse family of receptors with various subunit compositions, leading to a wide range of pharmacological profiles. sigmaaldrich.comfrontiersin.org For example, the brain predominantly contains α4β2* and α7 nAChRs, while autonomic ganglia express subtypes like α3β4. sigmaaldrich.com

Research indicates that this compound exhibits a degree of selectivity in its action on different nAChR subtypes. Studies using cell lines that express specific human nAChR subtypes have shown that the potency of coniine enantiomers can vary between receptor types. For instance, in TE-671 cells, which primarily express fetal muscle-type nAChRs, the (R)-(-) enantiomer of coniine is more potent than the (S)-(+) enantiomer. ncats.io Conversely, in SH-SY5Y cells, which predominantly express autonomic nAChRs, a different rank order of potency is observed. ncats.io This suggests that the stereochemical structure of coniine plays a significant role in its interaction with different nAChR subtypes.

The ability of this compound to differentiate between nAChR subtypes, albeit not with high specificity, is an area of ongoing research. Understanding these subtype-specific effects is crucial for elucidating the full spectrum of its pharmacological and toxicological properties.

Stereoselectivity of Pharmacological Activity: (R)-(-) vs. (S)-(+)-Coniine

Coniine possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-coniine and (S)-(+)-coniine. wikipedia.org Pharmacological studies have revealed a significant stereoselectivity in the biological activity of these enantiomers, with (R)-(-)-coniine generally being the more potent and toxic form. ncats.iowikipedia.orgcapes.gov.brnih.gov

In vitro studies using TE-671 cells, which express human fetal nicotinic neuromuscular receptors, have demonstrated a clear rank order of potency: (R)-(-)-coniine > (±)-coniine (a racemic mixture of both enantiomers) > (S)-(+)-coniine. ncats.iocapes.gov.brnih.gov This indicates that the (R)-(-) enantiomer is more effective at activating these receptors. wikipedia.org

This stereoselective difference observed in vitro directly correlates with the in vivo toxicity of the coniine enantiomers. capes.gov.br The higher potency of (R)-(-)-coniine at the molecular level translates to a greater toxic effect in whole organisms. In contrast, studies on SH-SY5Y cells, which express neuronal nAChRs, showed a different potency ranking where this compound was still the most potent, but the racemic mixture was less potent than the (+)-enantiomer. ncats.io This highlights that the stereoselectivity of coniine's action is dependent on the specific nAChR subtype it interacts with.

Table 1: Comparative Potency of Coniine Enantiomers on TE-671 Cells

| Enantiomer | Relative Potency |

|---|---|

| (R)-(-)-Coniine | Highest |

| (±)-Coniine | Intermediate |

| (S)-(+)-Coniine | Lowest |

Data based on studies of human fetal nicotinic neuromuscular receptors expressed in TE-671 cells. ncats.iocapes.gov.brnih.gov

In Vitro and Cellular Pharmacological Studies (e.g., TE-671 cells, Xenopus oocytes)

In vitro and cellular pharmacological studies have been instrumental in elucidating the molecular mechanisms of this compound's action. These studies utilize isolated cells or oocytes that have been engineered to express specific nAChR subtypes, providing a controlled environment to investigate ligand-receptor interactions.

TE-671 cells, a human rhabdomyosarcoma cell line, are frequently used in coniine research because they endogenously express human fetal muscle-type nAChRs. nih.govncats.ioscience.gov Studies using these cells have been crucial in demonstrating the agonist activity of coniine, its ability to cause membrane potential changes, and the stereoselectivity of its enantiomers. nih.govncats.ioscience.gov For instance, experiments have shown that this compound is more effective at eliciting electrical changes in TE-671 cells compared to (+)-coniine. nih.gov Furthermore, the actions of coniine in these cells can be blocked by specific nAChR antagonists like α-conotoxins, providing pharmacological evidence for a receptor-mediated mechanism. science.gov

Xenopus oocytes (frog eggs) are another valuable tool in nAChR research. acnp.org These oocytes can be injected with the genetic material (RNA) that codes for specific nAChR subunits, allowing for the expression of custom receptor subtypes on their cell membrane. acnp.org This system enables researchers to study the effects of compounds like this compound on precisely defined nAChR populations, helping to dissect the comparative effects on different receptor subtypes. For example, the pharmacology of the fetal rat muscle nAChR has been studied after its expression in Xenopus oocytes. nih.gov

These cellular models have provided a wealth of information on the fundamental interactions between this compound and its molecular target, the nAChR, forming the basis of our understanding of its pharmacological and toxicological properties.

Mechanistic Research in Animal Models (e.g., muscle paralysis mechanisms in frogs, local anesthetic effects in mice/rats)

Early investigations into the biological effects of coniine provided foundational insights into its mechanism of action. In a notable study, the subcutaneous injection of 10–20 mg of coniine into a frog resulted in complete muscular paralysis. ijrpr.com This paralysis was attributed to the blockage of the intramuscular portion of the muscle nerves, as the frog's nerves did not respond to electrical stimulation. ijrpr.com This demonstrated that the primary impact of coniine poisoning was on the peripheral nervous system. ijrpr.com In mammals, such as cats or dogs, an injection of 20–70 mg of coniine led to a progressive decline in respiration, culminating in respiratory arrest due to the paralysis of the respiratory muscles. ijrpr.com

The toxic effects of coniine are primarily due to its action as a neurotoxin. ontosight.ai It disrupts the normal functioning of the central nervous system, leading to respiratory paralysis. wikipedia.org The mechanism involves the blockage of nicotinic acetylcholine receptors (nAChRs). nih.gov Coniine initially stimulates these receptors, followed by a prolonged depression or desensitization, which leads to neuromuscular blockade. nih.govcolostate.edu This action is similar to that of nicotine (B1678760) and curare. ijrpr.comresearchgate.net High doses can cause skeletal muscle stimulation followed by paralysis. colostate.edu Death typically results from respiratory failure due to the paralysis of the diaphragm and intercostal muscles. ijrpr.comresearchgate.net

While notorious for its paralytic effects, later research has also identified a local anesthetic effect of coniine in mice and rats. nih.govresearchgate.net Additionally, studies in mice have demonstrated that coniine possesses antinociceptive (pain-relieving) properties, which are mediated through nicotinic receptors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of coniine and related piperidine alkaloids is highly dependent on their chemical structure. SAR studies have elucidated the key molecular features responsible for their toxic and teratogenic effects.

Influence of Piperidine Ring Structure

The piperidine ring, a six-membered saturated heterocycle, is a crucial component for the biological activity of coniine. nih.govslideshare.net The toxicity of alkaloids with a piperidine structure is often associated with their ability to interact with and desensitize nicotinic acetylcholine receptors. researchgate.net Studies comparing various piperidine alkaloids have shown that the presence of the piperidine nucleus is a fundamental requirement for their characteristic neurotoxic effects. psu.edu

Research has indicated that alkaloids with either a saturated piperidine ring or a single double bond within the ring exhibit teratogenic properties, provided they also possess a side chain of a specific length. psu.eduresearchgate.net The introduction of unsaturation in the piperidine ring, as seen in the precursor γ-coniceine, can enhance both toxic and teratogenic activity. researchgate.netresearchgate.net

Role of the Propyl Side Chain

The presence and length of the alkyl side chain at the C-2 position of the piperidine ring are critical determinants of coniine's biological activity. slideshare.netsathyabama.ac.in SAR studies have demonstrated that a minimum of a three-carbon side chain alpha to the piperidine nitrogen is necessary for teratogenic activity. researchgate.net The n-propyl group of coniine fulfills this requirement. sathyabama.ac.in

The significance of the propyl side chain was established through early chemical degradation studies. Oxidation of the derivative conyrine to pyridine-2-carboxylic acid indicated that the side chain was at the 2-position and consisted of three carbon atoms. sathyabama.ac.in Further experiments, such as heating coniine with hydriodic acid to produce n-octane, confirmed the side chain was a normal propyl group, not an isopropyl group. sathyabama.ac.in

Impact of Stereochemistry on Activity

Coniine possesses a stereocenter at the C-2 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-coniine and (S)-(+)-coniine. wikipedia.orgnih.gov The stereochemistry of the molecule has a profound impact on its biological potency and toxicity. nih.govnih.gov

The (R)-(-)-enantiomer is generally the more biologically active and toxic of the two. wikipedia.org In vitro studies using TE-671 cells, which express human fetal nicotinic neuromuscular receptors, demonstrated a clear rank order of potency: this compound > (±)-coniine (the racemic mixture) > (+)-coniine. nih.govresearchgate.netacs.org This stereoselective difference in potency was directly correlated with in vivo toxicity in a mouse bioassay. The LD50 values were determined to be 7.0 mg/kg for this compound, 7.7 mg/kg for the racemic mixture, and 12.1 mg/kg for (+)-coniine. nih.govresearchgate.netacs.org

This stereoselectivity is also observed in its teratogenic effects. This compound was found to be more effective than (+)-coniine at inhibiting fetal movement in a goat model, providing further evidence for the stereoselective interaction with fetal muscle-type nAChRs. nih.gov

Interactive Data Table: Lethal Dose (LD50) of Coniine Enantiomers in Mice

| Compound | LD50 (mg/kg) |

| This compound | 7.0 |

| (±)-Coniine | 7.7 |

| (+)-Coniine | 12.1 |

| Data sourced from in vivo mouse bioassays. nih.govresearchgate.netacs.org |

Analytical Methodologies for Coniine Research

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of (-)-coniine from biological sources, primarily plant material, involves its extraction and subsequent purification. The choice of method is dictated by the chemical properties of coniine and the nature of the biological matrix.

A common approach involves the use of a Soxhlet extractor , a method well-suited for the exhaustive extraction of alkaloids from solid samples like leaves and flowers. plantsjournal.complantsjournal.com This technique utilizes continuous solvent cycling to ensure thorough extraction. Another prevalent method is liquid-liquid extraction . Given that coniine is an alkaloid, its solubility is pH-dependent. Plant material is often first treated with an acidic aqueous solution (e.g., aqueous sulfuric acid) to protonate the alkaloids, rendering them water-soluble. akjournals.com This allows for the separation from non-polar compounds. Subsequently, the pH of the aqueous extract is adjusted to be basic (e.g., pH 9), which deprotonates the coniine, making it soluble in organic solvents like chloroform (B151607) or dichloromethane (B109758) for extraction. akjournals.compensoft.net This acid-base manipulation is a cornerstone of alkaloid purification.

For preconcentration of trace amounts of coniine and other elements from aqueous samples, solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction. researchgate.net One study detailed a column SPE method where a polyurethane foam support was impregnated with a synthesized coniine dithiocarbamate (B8719985) reagent. researchgate.net This method was effective for preconcentrating various elements for analysis by Atomic Absorption Spectroscopy (AAS). researchgate.net

In some cases, steam distillation is employed, particularly for fresh plant material. The plant matter is alkalinized with caustic soda or lime before distillation. The collected distillate, containing the volatile coniine, is then acidified and concentrated. sciencemadness.org

Chromatographic Separation and Quantification Methods

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and for its quantification.

Thin Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative and, in some cases, semi-quantitative analysis of this compound. plantsjournal.complantsjournal.comakjournals.com For the analysis, a chloroform extract of the plant material is spotted onto a silica (B1680970) gel TLC plate. plantsjournal.comakjournals.com The separation is achieved by developing the plate in a chamber containing a suitable mobile phase.

The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com Different solvent systems have been reported for coniine analysis, reflecting the need to optimize the separation based on the specific plant part being analyzed. For instance, a mixture of ethyl acetate, methanol, and water (50:10:40) has been used for extracts from hemlock leaves, while a system of glacial acetic acid and acetone (B3395972) (10:90) was used for flower extracts. plantsjournal.complantsjournal.com Another study employed a mobile phase of dichloromethane and ethanol (B145695) (65:35 v/v). researchgate.net

After development, the separated compounds are visualized. A common visualization agent for alkaloids like coniine is Dragendorff's reagent , which stains the alkaloid spots red or orange. akjournals.comresearchgate.net The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. plantsjournal.com Observed Rf values for coniine have been reported as 0.97 in leaf extracts and 0.42 in flower extracts under specific conditions. plantsjournal.com

Quantitative analysis by TLC can be achieved by comparing the color intensity of the sample spots with those of known standard concentrations. akjournals.com While less precise than other chromatographic methods, TLC is a valuable screening tool. libretexts.org The detection limits for coniine using a specific TLC method were reported to be 1.7 µg per spot, with a quantification limit of 0.8 µg/mL. akjournals.com

Table 1: TLC Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | akjournals.comresearchgate.net |

| Mobile Phases | - Ethyl acetate:Methanol:Water (50:10:40) (for leaves)- Glacial acetic acid:Acetone (10:90) (for flowers)- Dichloromethane:Ethanol (65:35 v/v) | plantsjournal.complantsjournal.comresearchgate.net |

| Visualization | Dragendorff's reagent | akjournals.comresearchgate.net |

| Reported Rf Values | - 0.97 (leaves)- 0.42 (flowers) | plantsjournal.com |

| Detection Limit | 1.7 µg per spot | akjournals.com |

| Quantification Limit | 0.8 µg/mL | akjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the detection and profiling of volatile and semi-volatile compounds like this compound. plos.orgnih.gov It is particularly useful for identifying coniine in complex biological matrices, even at low concentrations. plos.org

In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the capillary column. numberanalytics.com For coniine analysis, an HP-5MS column is commonly used. mdpi.com A temperature program is typically employed to facilitate the separation of compounds with a wide range of boiling points. numberanalytics.com

After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The mass spectrum of coniine shows characteristic fragment ions at m/z 80, 84, and 126, with the base peak often being m/z 84. plos.orgresearchgate.net

To enhance sensitivity and specificity, especially for detecting trace amounts of coniine, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode. plos.org Instead of scanning the entire mass range, the mass spectrometer is set to detect only the characteristic ions of coniine, which significantly improves the signal-to-noise ratio. plos.org This method has been successfully used to detect coniine in various species of the carnivorous plant genus Sarracenia. plos.orgnih.gov GC-MS has also been used to quantify coniine in postmortem blood and gastric content samples. nmslabs.com

Table 2: GC-MS Parameters and Findings for this compound

| Parameter/Finding | Details | Source(s) |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | plos.orgnih.gov |

| Ionization Mode | Electron Ionization (EI) | numberanalytics.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | plos.orgnmslabs.com |

| Characteristic Ions (m/z) | 80, 84, 126 | plos.orgresearchgate.net |

| Base Peak | m/z 84 | researchgate.net |

| Retention Time | ~6.33 min (under specific conditions) | plos.org |

| Applications | - Metabolite profiling in plants (Sarracenia, Conium maculatum)- Forensic toxicology | plos.orgnih.govnmslabs.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Targeted Metabolomics

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the targeted analysis and quantification of this compound in biological samples. nmslabs.comnih.gov This technique is advantageous as it often does not require the derivatization steps that can be necessary for GC-MS. scielo.br

In this method, the sample extract is injected into the HPLC system, where it is separated on a reversed-phase column, such as a C8 or C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often containing a modifier like formic acid) is used to separate the compounds. nih.govnih.gov

The separated compounds from the HPLC then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this type of analysis. acs.org For quantification and high specificity, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole or QTRAP mass spectrometer. nmslabs.comscielo.br In a typical workflow, a precursor ion scan can be used to screen for compounds that produce a common fragment ion, followed by an enhanced product ion scan to confirm the structure, and finally, Multiple Reaction Monitoring (MRM) for precise quantification. scielo.br For coniine, this technique has been used for semi-quantitative confirmation in postmortem blood samples, with a reported concentration of 35 ng/mL in one case. nmslabs.com The method has been validated for a range of toxic alkaloids, including coniine, in human plasma, with a linear range of 1 to 1000 ng/mL using LC-ESI-MS/MS. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including this compound, directly within tissue sections. nih.govacs.orgresearchgate.net This provides invaluable information on the localization of alkaloids in different plant tissues, which is crucial for understanding their physiological roles and biosynthetic pathways. researchgate.netnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly used MSI technique for analyzing plant alkaloids. acs.orgmdpi.com

However, the direct analysis of small, volatile alkaloids like coniine by MALDI-MSI presents significant challenges. nih.govacs.orgnih.gov The high volatility of coniine can lead to its delocalization or loss during sample preparation and analysis, especially under the vacuum conditions of most MALDI ion sources. nih.govresearchgate.netnih.gov Furthermore, the signals from common MALDI matrices can interfere with the detection of low molecular weight compounds. nih.govacs.org

On-Tissue Derivatization Strategies for Volatile Alkaloids

To overcome the challenges associated with the MSI of volatile alkaloids, on-tissue chemical derivatization (OTCD) has emerged as a key strategy. nih.govresearchgate.netiastate.edunih.gov This approach involves reacting the analyte directly on the tissue section with a derivatizing agent to alter its physicochemical properties. nih.gov For volatile compounds like coniine, derivatization can reduce volatility and improve ionization efficiency, thereby enhancing their detection by MSI. nih.goviastate.edu

For this compound and other secondary amine alkaloids in Conium maculatum, coniferyl aldehyde (CA) has been identified as a suitable on-tissue derivatization reagent. nih.govacs.orgresearchgate.netnih.gov The aldehyde group of CA reacts with the secondary amine of coniine to form a more stable and less volatile iminium ion. acs.org This chemical modification significantly improves the detection of coniine by MALDI-MSI, allowing for the detailed visualization of its distribution. nih.govacs.org For example, after derivatization with CA, the derivatized coniine was detected at m/z 288.1953 [M]+. nih.govacs.org This technique has revealed that even closely related hemlock alkaloids have distinct and discrete distributions within different plant tissues, such as the fruits, stem, and roots. acs.orgresearchgate.netacs.org

Other derivatization agents tested for amines include 4-chlorocinnamaldehyde (B90052) (ClCiA) and p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), although coniferyl aldehyde proved to be particularly effective for the secondary amine alkaloids in hemlock. nih.govacs.org These OTCD strategies are transferable and can be applied to the analysis of other small and volatile alkaloids in various plant species. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| γ-Coniceine |

| N-methylconiine |

| Coniferyl aldehyde |

| 4-chlorocinnamaldehyde |

| p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS) |

| Chloroform |

| Dichloromethane |

| Ethyl acetate |

| Methanol |

| Acetone |

| Ethanol |

| Acetonitrile |

Localization of this compound and Related Alkaloids in Plant Tissues

The precise location of this compound and its associated alkaloids within plant tissues is crucial for understanding their biosynthesis, storage, and ecological roles. Various histochemical and advanced imaging techniques have been employed to pinpoint the distribution of these compounds in plants, most notably in poison hemlock (Conium maculatum).

Histochemical methods provide a foundational approach for localizing alkaloids. These techniques involve the use of specific reagents that produce a colored precipitate upon reaction with alkaloids. Commonly used reagents include Dragendorff's, Wagner's, and Lugol's reagents, which typically yield reddish-brown or golden-brown staining in the presence of alkaloids. mdpi.com In Conium maculatum, such histochemical tests have revealed the presence of alkaloids in secretory structures, including ducts and vittae, which are specialized channels within the plant. oup.com Studies have shown strong positive reactions for alkaloids in what is termed the 'coniine layer' and the 'Beaker-cell layer' of the fruit, particularly as the fruit matures. oup.com Alkaloids have also been detected in the exocarp, secretory ducts, and vittae of the mericarp. oup.com These findings suggest that specific tissues are involved in the synthesis and/or accumulation of these defensive compounds. oup.compnas.org

More advanced techniques, such as mass spectrometry imaging (MSI), offer a higher level of detail and specificity in localizing metabolites directly on tissue sections. frontiersin.orgacs.org However, the high volatility of low molecular weight compounds like coniine presents a challenge for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, as it can lead to delocalization of the analyte. acs.orgnih.gov To overcome this, researchers have developed on-tissue derivatization methods. nih.govacs.org By reacting the alkaloids with a suitable reagent, such as coniferyl aldehyde, their volatility is reduced, allowing for more accurate spatial analysis by MALDI-MSI. nih.govacs.org This approach has confirmed the discrete localization of coniine and other related hemlock alkaloids in different tissues. nih.govacs.org For instance, even closely related alkaloids show distinct distribution patterns within the fruit tissues. pnas.orgnih.gov Imaging MS has successfully identified that many terpenoid indole (B1671886) alkaloids accumulate in idioblast and laticifer cells. pnas.org

The table below summarizes the key findings on the localization of piperidine (B6355638) alkaloids in Conium maculatum.

| Plant Tissue | Localization of Alkaloids | Method(s) of Detection |

| Fruit (Mericarp) | "Coniine layer", "Beaker-cell layer", exocarp, secretory ducts, vittae. oup.comnih.gov | Histochemical staining (Lugol's reagent), MALDI-MSI. oup.comnih.gov |

| Vegetative Organs | Secretory ducts. oup.com | Histochemical staining. oup.com |

| Seedlings | Present at various developmental stages. oup.com | Histochemical staining. oup.com |

| Stem | Idioblast and laticifer cells. pnas.org | Imaging MS, Single-cell MS. pnas.org |

These localization studies are fundamental to understanding the plant's chemical defense strategies and the intricate metabolic pathways that lead to the production of this compound.

Spectroscopic Techniques in Structural Elucidation

The determination of the chemical structure of alkaloids like this compound has historically been a significant challenge in organic chemistry. Modern spectroscopic techniques are indispensable tools for the structural elucidation of such natural products. While detailed spectral data is beyond the scope of this section, a general overview of the principal methods is relevant.

A combination of spectroscopic methods is typically employed to piece together the molecular puzzle of an unknown alkaloid. slideshare.net Mass spectrometry (MS) is fundamental for determining the molecular weight and molecular formula of the compound. scribd.com High-resolution mass spectrometry provides highly accurate mass measurements, which aids in deducing the elemental composition.

Infrared (IR) spectroscopy is used to identify the types of functional groups present in the molecule. scribd.com For instance, the presence or absence of characteristic absorptions can indicate hydroxyl (-OH), carbonyl (C=O), or amine (N-H) groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon) NMR, is arguably the most powerful tool for structure elucidation. NMR provides detailed information about the carbon-hydrogen framework of the molecule. Different NMR experiments can reveal how atoms are connected, the proximity of various atoms in space, and the stereochemistry of the molecule. Advanced 2D-NMR techniques are crucial for elucidating the complex structures of polycyclic alkaloids. neu.edu.tr

Ultraviolet-Visible (UV-Vis) spectroscopy can be useful for identifying the presence of chromophores, such as conjugated double bond systems, within the alkaloid structure. sathyabama.ac.in For example, the oxidation of the piperidine ring in coniine to a pyridine (B92270) ring results in a change that can be observed by UV spectroscopy. scribd.com